REACTION_CXSMILES
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CC#N.C([O:6][P:7]([C:12]([CH3:16])([CH3:15])[CH2:13][NH2:14])(=[O:11])[O:8]CC)C.C[Si](Br)(C)C>CO>[NH2:14][CH2:13][C:12]([P:7](=[O:6])([OH:11])[OH:8])([CH3:16])[CH3:15]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CONCENTRATION
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Details
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concentrated to dryness
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Type
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CUSTOM
|
Details
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to give crude 7 which
|
Type
|
CUSTOM
|
Details
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was used for next reaction without further purification
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Name
|
|
Type
|
|
Smiles
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NCC(C)(C)P(O)(O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |